![molecular formula C6H7NO B13850664 5,6-dihydro-4H-furo[3,4-c]pyrrole](/img/structure/B13850664.png)
5,6-dihydro-4H-furo[3,4-c]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-4H-furo[3,4-c]pyrrole is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyrrole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-4H-furo[3,4-c]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which typically uses 2,5-dimethoxytetrahydrofuran as a starting material. This compound undergoes condensation with primary amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions to yield the desired pyrrole derivative .
Another method involves the use of a domino reaction, where 1-aroyl-3,4-dihydroisoquinolines react with conjugated ketones, nitroalkenes, and nitriles. This reaction can be performed under reflux or microwave irradiation, depending on the substrates used .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on the availability of starting materials, cost, and desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydro-4H-furo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furan and pyrrole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include substituted pyrroles, oxidized furan derivatives, and reduced dihydro compounds. These products can be further functionalized for specific applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
5,6-Dihydro-4H-furo[3,4-c]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Derivatives of this compound have shown potential as antimicrobial, antifungal, and antiviral agents.
Mecanismo De Acción
The mechanism of action of 5,6-dihydro-4H-furo[3,4-c]pyrrole and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives inhibit specific enzymes or receptors, leading to their biological effects. The exact mechanism depends on the specific structure and functional groups present on the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5,6-dihydro-4H-furo[3,4-c]pyrrole include:
Pyrano[3,4-c]pyrroles: These compounds have a similar fused ring system but with a pyran ring instead of a furan ring.
1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones: These compounds feature a chromene ring fused to a pyrrole ring.
Pyrrolo[3,4-c]pyrazol-6(1H)-ones: These compounds have a pyrazole ring fused to a pyrrole ring.
Uniqueness
Its derivatives exhibit a wide range of biological activities, making it a versatile compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C6H7NO |
|---|---|
Peso molecular |
109.13 g/mol |
Nombre IUPAC |
5,6-dihydro-4H-furo[3,4-c]pyrrole |
InChI |
InChI=1S/C6H7NO/c1-5-3-8-4-6(5)2-7-1/h3-4,7H,1-2H2 |
Clave InChI |
KNHRJTZFDYHPBA-UHFFFAOYSA-N |
SMILES canónico |
C1C2=COC=C2CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


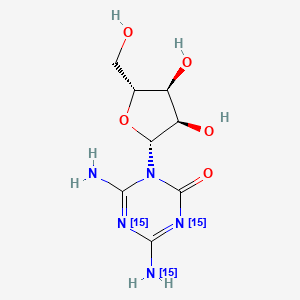

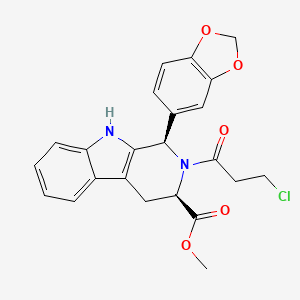
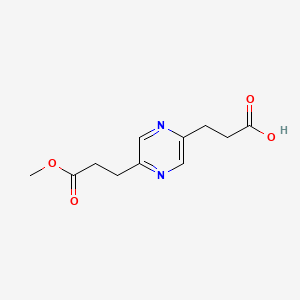
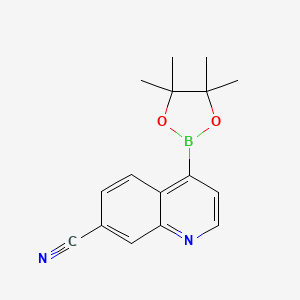
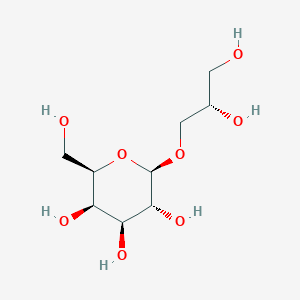
![3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid](/img/structure/B13850640.png)
![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate](/img/structure/B13850642.png)
![2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B13850650.png)
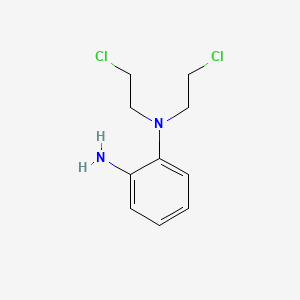

![3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13850669.png)


